molecular formula C25H27N2+ B140768 1,1'-Diisopropyl-2,4'-cyanine CAS No. 149578-82-5

1,1'-Diisopropyl-2,4'-cyanine

Cat. No.: B140768
CAS No.: 149578-82-5
M. Wt: 355.5 g/mol
InChI Key: TYFOKKOWQOKKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1,1'-Diisopropyl-2,4'-cyanine involves the reaction of cyanine dyes with specific reagents under controlled conditions. The exact synthetic routes and industrial production methods are not extensively detailed in the literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the cyanine structure, followed by iodination to produce the final product .

Chemical Reactions Analysis

1,1'-Diisopropyl-2,4'-cyanine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives of this compound, while reduction may produce reduced forms of the compound .

Scientific Research Applications

1,1'-Diisopropyl-2,4'-cyanine has a wide range of scientific research applications, including:

Mechanism of Action

1,1'-Diisopropyl-2,4'-cyanine exerts its effects by inhibiting the extraneuronal monoamine transporter, which is responsible for the uptake of catecholamines like noradrenaline and adrenaline. This inhibition leads to increased levels of these neurotransmitters in the plasma, thereby enhancing their physiological effects. The molecular targets involved include the organic cation transporter 3 (OCT3), which facilitates the transport of catecholamines across cell membranes .

Comparison with Similar Compounds

Properties

CAS No.

149578-82-5

Molecular Formula

C25H27N2+

Molecular Weight

355.5 g/mol

IUPAC Name

(2E)-1-propan-2-yl-2-[(1-propan-2-ylquinolin-1-ium-4-yl)methylidene]quinoline

InChI

InChI=1S/C25H27N2/c1-18(2)26-16-15-21(23-10-6-8-12-25(23)26)17-22-14-13-20-9-5-7-11-24(20)27(22)19(3)4/h5-19H,1-4H3/q+1

InChI Key

TYFOKKOWQOKKCH-UHFFFAOYSA-N

SMILES

CC(C)N1C(=CC2=CC=[N+](C3=CC=CC=C23)C(C)C)C=CC4=CC=CC=C41

Isomeric SMILES

CC(C)N1/C(=C/C2=CC=[N+](C3=CC=CC=C23)C(C)C)/C=CC4=CC=CC=C41

Canonical SMILES

CC(C)N1C(=CC2=CC=[N+](C3=CC=CC=C23)C(C)C)C=CC4=CC=CC=C41

149578-82-5

Synonyms

1,1'-diisopropyl-2,4'-cyanine
disprocynium 24
disprocynium 24 perchlorate
disprocynium24

Origin of Product

United States

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